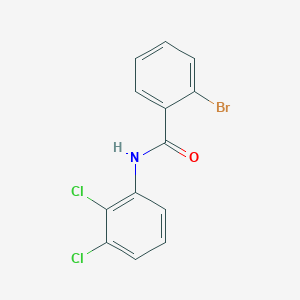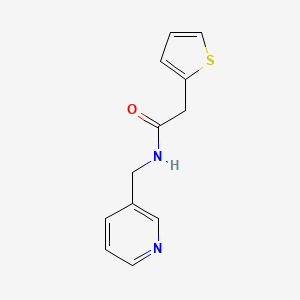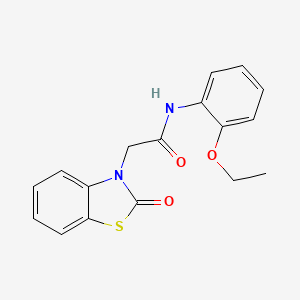
4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis Techniques : Research on the synthesis of related quinoline derivatives indicates the use of Density Functional Theory (DFT) calculations, providing insights into molecular structure optimization and reactions. Compounds such as 2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline derivatives have been synthesized and characterized, showing the relevance of DFT in understanding the synthesis process of similar quinoline compounds (Wazzan et al., 2016).
Molecular Structure Analysis
- Molecular Structure : Studies on similar quinoline derivatives reveal the significance of X-ray crystallography in determining molecular structures. For instance, the crystal structures of isomeric quinolines provide insights into the molecular arrangement and intermolecular interactions, which can be relevant for understanding the structure of 4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione (de Souza et al., 2015).
Chemical Reactions and Properties
- Chemical Reactivity : Research into the chemical reactivity and properties of similar compounds provides insights into potential chemical reactions. For example, studies on 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones illustrate the use of multicomponent synthesis and the relevance of intermolecular interactions in understanding the chemical properties of quinoline derivatives (Patel et al., 2022).
Physical Properties Analysis
- Physical Properties : Analysis of related compounds highlights the importance of characterizing physical properties like crystal structure. For instance, research on 6,7-dichloro-2-methyl-5,8-quinolinedione provides information on physical aspects such as crystallographic data and molecular geometry, which are crucial for understanding the physical properties of quinoline derivatives (Kadela-Tomanek et al., 2018).
Chemical Properties Analysis
- Chemical Properties : The chemical properties of quinoline derivatives can be understood by studying similar compounds. For example, research into the structural and vibrational properties of 6,7-dichloro-2-methyl-5,8-quinolinedione gives insights into the molecular structure and potential chemical behavior of related quinolines (Kadela-Tomanek et al., 2018).
Applications De Recherche Scientifique
Computational and Spectroscopic Analysis
- DFT and TD-DFT/PCM Calculations : Studies have utilized Density Functional Theory (DFT) and Time-Dependent DFT in Polarizable Continuum Model (TD-DFT/PCM) calculations to investigate the molecular structure, spectroscopic characteristics, Non-Linear Optical (NLO) properties, and Natural Bond Orbital (NBO) analyses of quinoline derivatives. These computational methods have been employed to interpret and predict the biological potentials and corrosion inhibition capabilities of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Crystal Structure and Supramolecular Arrangements
- Crystallography Studies : Crystallographic analysis of quinoline derivatives has been performed to understand their structural motifs and supramolecular arrangements. Such studies provide insights into the molecular interactions and potential application in material science and molecular engineering (de Souza et al., 2015).
Biological and Pharmacological Applications
- Cytotoxic Activity Against Cancer Cell Lines : Quinolinedione derivatives have been synthesized and tested for their antiproliferative activity against human cancer cell lines, revealing that some compounds exhibit higher cytotoxicity than standard treatments. These findings suggest the potential of quinoline derivatives in developing new anticancer therapies (Kadela et al., 2016).
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO4/c1-29-20-6-3-12(9-21(20)30-2)13-7-18-23(19(27)8-13)16(11-22(28)26-18)15-5-4-14(24)10-17(15)25/h3-6,9-10,13,16H,7-8,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPWOQUJELTBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)
![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)
![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)
![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)


![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5551650.png)

![(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)
![8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline](/img/structure/B5551662.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

